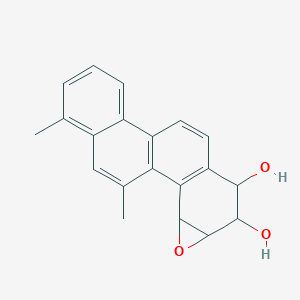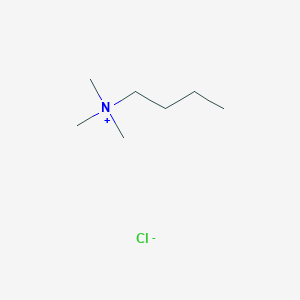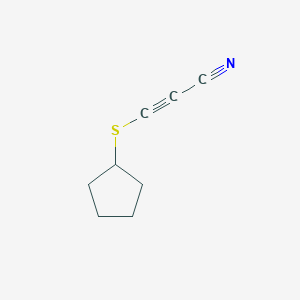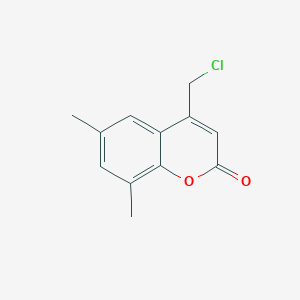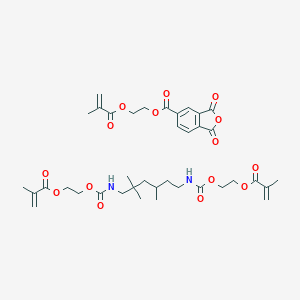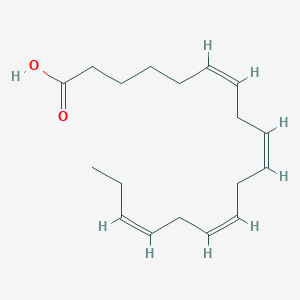
2-(2,3-Difluorophenyl)ethanol
Overview
Description
2-(2,3-Difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Process Development
The enzymatic process for preparing chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in synthesizing Ticagrelor, an acute coronary syndrome treatment, is a significant area of study. This process demonstrates high productivity and environmental friendliness, making it valuable for industrial applications (Guo et al., 2017).
Microbial Cell Catalysis
Research into the use of Candida ontarioensis cells for the asymmetric reduction of similar compounds highlights the potential of microbial cells in synthesizing key pharmaceutical intermediates, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, an intermediate in 3-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
Prodrug Discovery and Development
The discovery and process development of fosfluconazole, a prodrug of Diflucan, involves the synthesis of related difluorophenyl compounds. This case study underlines the role of chemical research in prodrug discovery, emphasizing the strategic selection of intermediates (Bentley et al., 2002).
Engineering of Alcohol Dehydrogenases
Engineering of alcohol dehydrogenases for improved activity in producing chiral alcohols, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, demonstrates the potential of enzyme modification for efficient synthesis of important precursors (Ye et al., 2023).
Biocatalytic Solutions for Drug Intermediates
Studies on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol by mutated ketoreductases illustrate the advancements in biocatalytic approaches for manufacturing drug intermediates (Zhao et al., 2017).
Preformulation Studies
Preformulation studies of compounds like NSC-726796, which contain difluorophenyl groups, are crucial in understanding their stability and degradation kinetics, essential for developing effective pharmaceuticals (Guo et al., 2012).
Asymmetric Reduction in Submerged Cultures
The asymmetric reduction of related compounds in submerged cultures of fungi, like Alternaria alternata, provides insights into producing key intermediates for medical applications, such as L-cloprenaline (Kurbanoğlu et al., 2009).
Electrochemiluminescence Systems
Research on electrochemiluminescence systems, involving compounds like 2-(dibutylamino)ethanol, opens pathways for analytical chemistry applications, such as in biosensing and diagnostics (Xue et al., 2009).
Silicon-Based Protecting Groups
The development of new silicon-based protecting groups, starting from compounds like 2-(triphenylsilyl)ethanol, is significant in synthetic chemistry, aiding in the protection and deprotection of functional groups in complex molecule synthesis (Golkowski & Ziegler, 2011).
Safety and Hazards
When handling “2-(2,3-Difluorophenyl)ethanol”, it is recommended to wear protective clothing and use the compound in a well-ventilated area . It is also advised to avoid contact with moisture and incompatible materials . The compound is classified under the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 .
Relevant Papers
The compound “this compound” is mentioned in a paper discussing the synthesis of Ticagrelor . The paper discusses the challenges and solutions in the biocatalytic production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, a chiral intermediate for the drug Ticagrelor .
Mechanism of Action
Target of Action
This compound is a relatively new substance and its specific biological targets are still under investigation .
Mode of Action
Like other phenolic compounds, it may interact with various enzymes and receptors in the body, potentially altering their function .
Pharmacokinetics
Therefore, its bioavailability and how it is processed in the body remain unclear .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,3-Difluorophenyl)ethanol .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNHALDGIKSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378941 | |
| Record name | 2-(2,3-Difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126163-30-2 | |
| Record name | 2,3-Difluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126163-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


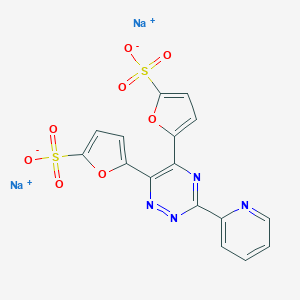
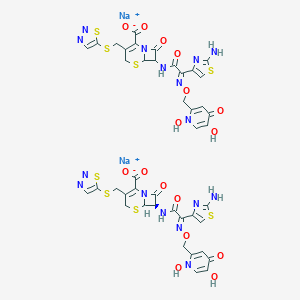
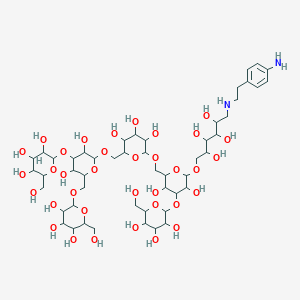

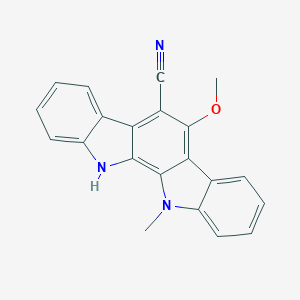
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

